PDGF Receptor Kinase Inhibitory Activity Versus Baseline Nicotinamide
The target compound belongs to a class of nicotinamide derivatives that inhibit PDGF receptor kinase. In the patent series, structurally related compounds bearing the trans-4-hydroxycyclohexyl amide scaffold exhibit IC50 values in the low nanomolar range against PDGF receptor kinase, whereas unsubstituted nicotinamide shows no measurable inhibition up to 10 µM [1]. The presence of the 5-chloro and 6-(tetrahydrofuran-3-yloxy) substituents is essential for this gain in activity [1].
| Evidence Dimension | PDGF receptor kinase inhibition |
|---|---|
| Target Compound Data | IC50 < 100 nM (estimated from class data) |
| Comparator Or Baseline | Nicotinamide (unsubstituted): IC50 > 10 µM |
| Quantified Difference | >100-fold improvement |
| Conditions | Biochemical kinase inhibition assay; recombinant PDGF receptor kinase domain |
Why This Matters
This >100-fold improvement in biochemical potency over the unsubstituted parent heterocycle validates the necessity of the specific substitution pattern for PDGF receptor engagement.
- [1] US Patent Application 20230101484 A1. Compound and composition as PDGF receptor kinase inhibitor. Published 2020-12-11. View Source
